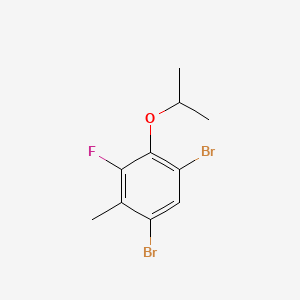
Carbanide;cyclopentane;ethylcyclopentane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) is a complex compound that combines the properties of carbanide, cyclopentane, ethylcyclopentane, and iron(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;ethylcyclopentane;iron(2+) involves multiple steps, each requiring specific conditions and reagents. Cyclopentane can be synthesized through the reduction of stilbenes with sodium metal in dry tetrahydrofuran (THF), followed by cycloalkylation with 1,3-dichloropropanes . Ethylcyclopentane can be prepared through various organic synthesis methods, including the use of organotrifluoroborates with aryl chlorides and bromides .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. The process would include the use of catalysts and controlled reaction conditions to optimize the production of each component before combining them to form the final compound.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reagents such as sodium metal in dry THF.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metal, tetrahydrofuran, and various organotrifluoroborates. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) has several scientific research applications:
Chemistry: The compound is used in the study of cycloalkane chemistry and the development of new synthetic methods.
Industry: In industrial applications, the compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of carbanide;cyclopentane;ethylcyclopentane;iron(2+) involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to terminate radical chain reactions in organic compounds . The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane . These compounds share similar structural features but differ in their chemical properties and reactivity.
Uniqueness
What sets carbanide;cyclopentane;ethylcyclopentane;iron(2+) apart is its combination of multiple functional groups and the presence of iron(2+). This unique structure provides distinct chemical and physical properties, making it valuable for specific applications that other cycloalkanes may not be suitable for.
Conclusion
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists alike.
Properties
Molecular Formula |
C14H30Fe |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
carbanide;cyclopentane;ethylcyclopentane;iron(2+) |
InChI |
InChI=1S/C7H14.C5H10.2CH3.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;;;/h7H,2-6H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
LOSUKDDBDYQVLX-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CCC1CCCC1.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)

![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)





![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)

